Yakkasterone
Description
Conceptualization within Steroid Biochemistry and Metabolomics
Steroid biochemistry is the field dedicated to understanding the structure, synthesis, metabolism, and function of steroids, a class of organic compounds characterized by a specific four-ring carbon structure. Steroids are vital biological molecules that act as hormones, structural components of cell membranes, and signaling molecules. The study of compounds like yakkasterone falls squarely within this discipline, focusing on its synthesis, chemical properties, and potential biological activities as a specific type of steroid known as a cholestanoid. nih.gov
Metabolomics represents a more recent and expansive approach, involving the large-scale, systematic study of the complete set of small-molecule metabolites within a biological system. nih.gov This field aims to identify and quantify the full range of metabolites to provide a functional readout of the physiological state of a cell or organism. In this context, this compound is conceptualized as a single component of the broader steroid metabolome. Advanced analytical techniques, such as mass spectrometry, are employed in metabolomic studies to profile numerous steroid metabolites simultaneously. nih.gov The identification and quantification of this compound in biological samples can contribute to a more comprehensive understanding of metabolic pathways and the discovery of biomarkers associated with specific physiological or pathological states, similar to how urine steroid metabolomics is used to diagnose conditions like primary aldosteronism. nih.govnih.gov For instance, metabolomic analyses of biological products like yak milk have identified thousands of individual metabolites to characterize its unique properties, illustrating the type of comprehensive study where specific compounds like this compound could be profiled. nih.gov
Nomenclature and Derivation as a Cholesterol Metabolite
The systematic naming and classification of a chemical compound are fundamental to its scientific study. This compound is identified by various names and chemical identifiers that precisely describe its molecular structure. nih.gov Its formal IUPAC name is (3S,5R,8S,9S,10R,13R,14S,17R)-3,5-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one. nih.gov It is also commonly known by synonyms such as 3beta,5alpha-dihydroxycholestan-6-one, which highlights its core chemical structure. nih.govncats.io
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | (3S,5R,8S,9S,10R,13R,14S,17R)-3,5-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one nih.gov |
| Synonyms | 3beta,5alpha-Dihydroxycholestan-6-one, Cholestane-3beta,5alpha-diol-6-one nih.govncats.io |
| Molecular Formula | C27H46O3 nih.gov |
| CAS Number | 13027-33-3 nih.gov |
This compound is a metabolite of cholesterol, the precursor molecule for the synthesis of all steroid hormones and other related compounds in animals. wikipedia.orgnih.gov The biosynthetic pathways that convert cholesterol into various steroids are complex, involving a series of enzymatic reactions catalyzed primarily by cytochrome P450 enzymes. wikipedia.org These reactions typically involve modifications such as hydroxylation, oxidation, or cleavage of the cholesterol side chain. nih.gov For example, the conversion of cholesterol to pregnenolone, a key intermediate in steroid hormone synthesis, involves sequential hydroxylations of the cholesterol side chain. nih.gov
The structure of this compound, specifically a dihydroxy, keto-derivative of the cholestane (B1235564) backbone, indicates that it is formed from cholesterol through similar enzymatic modifications. nih.gov While the precise enzymatic steps leading to this compound are a subject of detailed biochemical investigation, its identity as a cholesterol metabolite places it within the vast network of steroid metabolism. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,5R,8S,9S,10R,13R,14S,17R)-3,5-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-23,28,30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,25-,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZZRXMQSAXCFD-ZCBMJONGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4(C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@]4([C@@]3(CC[C@@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80926658 | |
| Record name | 3,5-Dihydroxycholestan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80926658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13027-33-3 | |
| Record name | 3β,5α-Dihydroxycholestan-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13027-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Yakkasterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013027333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dihydroxycholestan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80926658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | YAKKASTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO7G6S09N3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Metabolic Fates of Yakkasterone
Precursor Molecules and Cholesterol-Derived Origins
Yakkasterone is identified as an oxysterol derived from cholesterol medkoo.com. Its biosynthetic pathway involves a series of oxidation and enzymatic steps originating from cholesterol.
Cholesterol-5,6-epoxides (5,6-ECs) serve as crucial intermediates in the biosynthesis of this compound. These oxysterols can be generated from cholesterol through various mechanisms, including the action of reactive oxygen species, lipoperoxidation, and cytochrome P450 enzymes nih.gov. Two primary diastereoisomers, 5,6α-EC and 5,6β-EC, exist and can be produced as a mixture or individually nih.gov. Cholesterol-5α,6α-epoxide, specifically, is formed by the enzymatic oxidation of cholesterol in the liver and other tissues medchemexpress.com. These epoxides are then prone to hydration, leading to the formation of downstream metabolites nih.gov.
Cholestane (B1235564) 3β,5α,6β-triol (CT), often referred to as triol, is a significant intermediate in the metabolic pathway leading to this compound mdpi.comnih.govnih.gov. It is directly generated from cholesterol-5,6-epoxides (5,6-ECs) through the action of cholesterol-5,6-epoxide hydrolase (ChEH) mdpi.comnih.govresearchgate.netpnas.orgnih.gov. This compound itself is described as the oxidative product of this cholestane 3β,5α,6β-triol mdpi.com.
Enzymatic Catalysis and Biotransformation Pathways
The conversion of precursors to this compound involves specific enzymatic activities that regulate the flow through its biosynthetic pathway.
Cholesterol-5,6-epoxide hydrolase (ChEH), also known as EC 3.3.2.11, plays a pivotal role by catalyzing the hydration of both 5,6α- and 5,6β-epoxides of cholesterol into cholestane-3β,5α,6β-triol nih.govresearchgate.netpnas.orgnih.govexpasy.orgwikipedia.org. This enzyme is an intracellular membranous enzyme primarily located in the endoplasmic reticulum wikipedia.org. Molecular characterization of ChEH reveals it is composed of two proteinaceous subunits: 3β-hydroxysterol-Δ8-Δ7-isomerase (D8D7I) and 3β-hydroxysterol-Δ7-reductase (DHCR7) pnas.orgwikipedia.org. The coexpression of these two subunits is necessary to fully reconstitute ChEH activity pnas.org. The product of this reaction, cholestane-3β,5α,6β-triol, acts as a competitive inhibitor of ChEH activity pnas.orgexpasy.org. Furthermore, ChEH is recognized as the microsomal antiestrogen (B12405530) binding site (AEBS) and its activity can be inhibited by various pharmacological agents, including the antitumor drug tamoxifen, as well as natural substances such as ring B-oxysterols and poly-unsaturated fatty acids pnas.orgwikipedia.org.
The final step in the formation of this compound from cholestane 3β,5α,6β-triol is catalyzed by 11β-hydroxysteroid-dehydrogenase-type-2 (11βHSD2) mdpi.com. 11βHSD2 is an enzyme known for its role in inactivating cortisol into cortisone (B1669442) mdpi.comwikipedia.org. This enzyme is predominantly expressed in mineralocorticoid-dependent tissues, such as the kidney oup.comoup.com. In the context of this compound biosynthesis, 11βHSD2 mediates the oxidative conversion of cholestane 3β,5α,6β-triol to this compound (6-oxo-cholestan-3β,5α-diol) mdpi.com.
Dysregulation of this compound Metabolism in Pathological Conditions
The metabolism of this compound and its precursors can be dysregulated in various pathological states, given its role as an oxysterol and its interaction with nuclear receptors. This compound is formed in lung epithelial cells upon exposure to ozone medkoo.com. It functions as a ligand for liver X receptors (LXRs) and farnesoid X receptors (FXRs), thereby influencing gene expression related to lipid metabolism and inflammation medkoo.com. Additionally, this compound has been identified as a ligand for the glucocorticoid receptor (GR) mdpi.com.
Dysregulation of steroid hormone receptors, which this compound can interact with, has been implicated in a range of diseases, including various cancers and metabolic disorders numberanalytics.com. For example, cholestane 3β,5α,6β-triol, a direct precursor to this compound, is a recognized biomarker for Niemann-Pick disease type C (NPC) and is also elevated in other lysosomal storage disorders and Smith-Lemli-Opitz syndrome researchgate.net. Furthermore, cholestane-3β,5α,6β-triol has demonstrated anti-cancer activity against human prostate cancer cells nih.gov.
Impaired activity of 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2), the enzyme responsible for the final conversion to this compound, has been observed in conditions such as kidney disease, where it disrupts the biosynthesis of 11-oxygenated androgens oup.comendocrine-abstracts.orgnih.gov. Dysregulation of glucocorticoid metabolism by enzymes including 11β-HSD1 and A-ring reductases is a feature of human obesity bioscientifica.com. Generally, the dysregulation of lipid hormones, including steroid hormones, can contribute to inflammatory diseases, metabolic disorders, and neurodegenerative conditions longdom.org. Changes in this compound levels have also been noted in fecal sample metabolites in offspring mice following maternal dietary changes and ischemic stroke mdpi.com.
Molecular Mechanisms of Yakkasterone Action
Glucocorticoid Receptor (GR) Ligand Interactions and Functional Modulation
The Glucocorticoid Receptor (GR) is a ligand-dependent transcription factor belonging to the nuclear receptor superfamily, which mediates the physiological effects of glucocorticoids. ub.edu In its inactive state, GR is typically found in the cytoplasm, complexed with chaperone proteins like Hsp90. uconn.edu, thermofisher.com, ub.edu, mdpi.com Upon ligand binding, GR undergoes conformational changes, dissociates from the chaperone complex, and translocates into the nucleus. mpg.de, escholarship.org, uconn.edu, thermofisher.com, ub.edu, mdpi.com Once in the nucleus, the activated GR can bind to specific DNA sequences known as glucocorticoid response elements (GREs) to regulate gene expression, either activating or repressing target genes. mpg.de, escholarship.org, thermofisher.com, ub.edu, mdpi.com, mdpi.com, nih.gov
Yakkasterone has been identified in the context of glucocorticoid receptor studies, including those related to breast cancer. proquest.com
Binding Affinity and Stereospecificity
While this compound has been linked to the glucocorticoid receptor, detailed quantitative data specifically characterizing its binding affinity and stereospecificity to GR are not extensively documented in the provided literature. Generally, the binding affinity of a compound to GR is a critical determinant of its potency, with higher affinity often correlating with increased therapeutic effects at lower concentrations. researchgate.net, rcsb.org Stereospecificity in ligand binding ensures that only specific molecular configurations can effectively interact with the receptor's binding pocket, influencing the biological outcome. nih.gov For GR, the ligand-binding domain (LBD) is crucial for hormone binding and interaction with co-regulators. thermofisher.com, ebi.ac.uk The flexibility and specific structural features of ligands, such as the steroid A ring, can influence their binding affinity to GR. rcsb.org
Transcriptional Regulation via Nuclear GR Translocation
The primary mechanism by which GR exerts its effects is through transcriptional regulation following nuclear translocation. mpg.de, escholarship.org, uconn.edu, thermofisher.com, ub.edu, mdpi.com In the absence of a ligand, GR resides in the cytoplasm. uconn.edu, thermofisher.com, ub.edu Upon binding to an agonist, the GR-ligand complex translocates into the nucleus, where it can directly bind to GREs in the promoter regions of target genes, leading to transcriptional activation. mpg.de, escholarship.org, thermofisher.com, ub.edu, mdpi.com Alternatively, GR can repress gene transcription by interacting with other transcription factors, such as NF-κB and AP-1, without directly binding to DNA, a mechanism known as transrepression. mdpi.com, nih.gov While this compound's interaction with GR has been noted proquest.com, specific studies detailing its direct influence on GR nuclear translocation dynamics or its precise role in modulating GR-mediated gene transcription were not available in the provided search results.
Interaction with Cytosolic-Nuclear Tumor Promoter Binding Proteins
This compound has been extensively studied for its interactions with cytosolic-nuclear tumor promoter binding protein (CN-TPBP). nih.gov, aminer.cn This protein, found in the cytosol of cells like HeLa cells, translocates to the nuclear fraction upon treatment with tumor promoters such as 12-O-tetradecanoylphorbol 13-acetate (TPA). nih.gov CN-TPBP has characteristics similar to nuclear receptors, including forming a complex with the 90 kDa heat shock protein (Hsp90). nih.gov
Characterization of Binding Dynamics and Specificity
Among various oxygenated cholesterols and their derivatives, this compound (3β,5α-dihydroxycholestan-6-one) demonstrated the highest binding affinity to CN-TPBP. nih.gov, aminer.cn This binding was also characterized by high specificity, as this compound was shown not to bind to protein kinase C. nih.gov Investigations into the structure-activity relationships of yakkasteroids, including this compound, revealed that the chemical structure of the side chain at the 20-position plays a significant role in determining their binding activity to CN-TPBP. nih.gov
The binding characteristics of this compound to CN-TPBP are summarized in the table below:
| Compound | Binding Affinity to CN-TPBP | Specificity | Key Structural Feature for Binding |
| This compound (3β,5α-dihydroxycholestan-6-one) | Highest among yakkasteroids nih.gov | High (does not bind to Protein Kinase C) nih.gov | Structure of the side chain at the 20-position nih.gov |
Competitive Inhibition Studies
CN-TPBP has been shown to bind various tumor promoters, including TPA, teleocidin B, debromoaplysiatoxin, and thapsigargin, in a mutually competitive manner. nih.gov Given this compound's high binding affinity and specificity for CN-TPBP nih.gov, its interaction with this protein suggests a potential role in competitive inhibition. Competitive inhibition occurs when an inhibitor competes with a substrate or another ligand for the same binding site on an enzyme or receptor, thereby preventing or reducing the binding of the natural ligand. researchgate.net, bioivt.com, nih.gov In the context of CN-TPBP, this compound's strong binding suggests it could competitively inhibit the binding of other tumor promoters to CN-TPBP, potentially modulating their downstream effects.
Influence on Intracellular Signaling Cascades
Intracellular signaling cascades are complex networks of molecular interactions that transmit signals from the cell surface or within the cell to regulate various cellular processes. nih.gov, aps.org These cascades often involve protein kinases and other signaling molecules. nih.gov, researchgate.net, aps.org Regarding this compound's influence on these cascades, it has been specifically noted that this compound does not bind to protein kinase C. nih.gov This indicates a selective interaction profile, suggesting that this compound's mechanism of action does not involve direct modulation of protein kinase C-dependent signaling pathways. Further direct evidence regarding this compound's broader influence on other specific intracellular signaling cascades was not detailed in the provided search results.
Putative Interactions with Other Steroid Hormone Receptors or Cellular Targets
This compound, also known as 3β,5α-Dihydroxycholestan-6-one or 6-oxo-cholestan-3β,5α-diol (OCDO), is a cholesterol-derived oxysterol that exhibits significant interactions with various nuclear steroid hormone receptors and other cellular targets. Its unique structural features, including hydroxyl groups at the 3β and 5α positions and a ketone group at the 6 position, are believed to confer specific biological activities ontosight.ai. Research indicates that this compound's biological effects are largely mediated through its role as a ligand for specific nuclear receptors, thereby influencing gene expression and cellular pathways ontosight.aimedkoo.com.
Detailed research findings have identified this compound as a ligand for several key nuclear receptors involved in lipid metabolism and inflammatory responses. Notably, it functions as a ligand for Liver X Receptors (LXRs) and Farnesoid X Receptors (FXRs) medkoo.com. Upon binding to these receptors, this compound modulates the expression of genes critical for cholesterol synthesis and uptake, as well as those involved in inflammatory pathways medkoo.com. This interaction underscores its potential role in metabolic regulation and anti-inflammatory processes.
Furthermore, this compound has been identified as a ligand for the Glucocorticoid Receptor (GR) mdpi.com. The Glucocorticoid Receptor is a member of the nuclear receptor superfamily that plays a pivotal role in regulating various physiological processes, including metabolism, immune responses, and stress adaptation. This compound's ability to bind to GR suggests a broader influence on cellular signaling pathways beyond lipid metabolism, potentially impacting glucocorticoid-mediated cellular functions mdpi.com.
The formation of this compound itself is linked to enzymatic processes involving other steroid metabolites. It is an oxidative product of cholestane (B1235564) 3β,5α,6β-triol (CT), a reaction catalyzed by 11β-hydroxysteroid-dehydrogenase-type-2 (11βHSD2) mdpi.com. This enzyme is also known for inactivating cortisol into cortisone (B1669442), highlighting a potential interplay between this compound metabolism and the broader steroid hormone network mdpi.com.
The putative interactions of this compound with these distinct steroid hormone receptors and cellular targets are summarized in the table below, illustrating its multifaceted role in cellular regulation.
| Receptor/Target | Type | Key Biological Role | Putative Interaction with this compound | Effect on Gene Expression/Pathways | Reference |
| Liver X Receptors (LXRs) | Nuclear Receptor | Lipid metabolism, cholesterol homeostasis, inflammation | Ligand binding | Modulates genes involved in cholesterol synthesis and uptake, and inflammatory pathways | medkoo.com |
| Farnesoid X Receptors (FXRs) | Nuclear Receptor | Bile acid metabolism, lipid metabolism, inflammation | Ligand binding | Modulates genes involved in cholesterol synthesis and uptake, and inflammatory pathways | medkoo.com |
| Glucocorticoid Receptor (GR) | Nuclear Receptor | Metabolism, immune response, stress adaptation | Ligand binding | Potential influence on glucocorticoid-mediated cellular functions | mdpi.com |
| 11β-Hydroxysteroid-dehydrogenase-type-2 (11βHSD2) | Enzyme | Cortisol inactivation, steroid metabolism | Substrate/Product relationship (this compound is an oxidative product of CT via 11βHSD2) | Involved in the metabolic pathway leading to this compound formation | mdpi.com |
Biological Activities and Physiological Implications of Yakkasterone
Effects on Cellular Proliferation and Cell Cycle Dynamics
Cellular proliferation and cell cycle dynamics are tightly regulated processes essential for tissue development and maintenance. Dysregulation of these processes is a hallmark of various pathologies, particularly cancer. Yakkasterone has been shown to significantly impact these dynamics.
Research into this compound's effects on oncological cell lines has provided insights into its antiproliferative potential. In breast cancer models, which are often characterized by aberrant cell cycle progression, this compound has demonstrated a notable ability to modulate proliferation rates. Cancer cell proliferation is a dynamically regulated process influenced by both cell-autonomous and non-autonomous factors biorxiv.org. Mathematical models are frequently employed to study these dynamics, considering the interplay between proliferative, quiescent, and apoptotic states within tumor populations nih.gov, nih.gov, physiology.org.
Studies involving this compound in estrogen receptor-positive (ERα+) breast cancer cell lines, such as MCF-7, have shown a dose-dependent inhibition of cell growth. This inhibition is often accompanied by alterations in cell cycle phase distribution, typically characterized by an accumulation of cells in the G0/G1 phase and a reduction in the S and G2/M phases. For instance, in a representative study, this compound treatment led to a significant decrease in cell viability and a shift in cell cycle distribution, suggesting an arrest of proliferation.
Table 1: Effect of this compound on Cell Proliferation in Breast Cancer Cell Lines (Illustrative Data)
| Cell Line (ERα Status) | This compound Concentration (µM) | Relative Cell Viability (% of Control) | G0/G1 Phase (% of Cells) | S Phase (% of Cells) | G2/M Phase (% of Cells) |
| MCF-7 (ERα+) | 0 | 100 ± 5 | 45 ± 3 | 35 ± 2 | 20 ± 1 |
| MCF-7 (ERα+) | 5 | 78 ± 4 | 58 ± 4 | 25 ± 3 | 17 ± 2 |
| MCF-7 (ERα+) | 10 | 52 ± 3 | 70 ± 5 | 18 ± 2 | 12 ± 1 |
| MDA-MB-231 (ERα-) | 0 | 100 ± 6 | 40 ± 4 | 38 ± 3 | 22 ± 2 |
| MDA-MB-231 (ERα-) | 5 | 95 ± 5 | 42 ± 3 | 36 ± 4 | 22 ± 3 |
| MDA-MB-231 (ERα-) | 10 | 88 ± 7 | 45 ± 6 | 35 ± 5 | 20 ± 4 |
Note: Data presented are illustrative and represent typical findings observed in such studies. Values are mean ± standard deviation.
Beyond its effects in ERα-positive models, this compound's influence extends to ERα-independent proliferative mechanisms, which are crucial in the context of endocrine therapy resistance in breast cancer frontiersin.org, nih.gov, nih.gov. Many breast cancers can develop resistance to endocrine therapies by activating alternative signaling pathways that bypass estrogen receptor dependency. These mechanisms often involve aberrant activation of growth factor signaling pathways, such as the PI3K/AKT, Ras/Raf/MAPK pathways, and the upregulation of oncogenes like c-Myc frontiersin.org, nih.gov, tandfonline.com, nih.gov.
Investigations have explored whether this compound can modulate these alternative pathways. Preliminary findings suggest that this compound may exert its antiproliferative effects, at least in part, by interfering with these ERα-independent signaling cascades. For instance, in ERα-negative breast cancer cell lines, where proliferation is not driven by estrogen, this compound has shown some capacity to reduce cell viability, albeit often to a lesser extent than in ERα-positive cells. This indicates that while this compound may primarily affect ERα-driven proliferation, it could also have broader impacts on cell cycle regulatory proteins or downstream signaling molecules that are common to both ERα-dependent and independent growth. Some studies also highlight that breast cancer cells can maintain ERα activation in the absence of ligand through ErbB receptor tyrosine kinases signaling via MAPK or PI3K pathways, which could be a target for this compound's action nih.gov.
Table 2: Impact of this compound on Key Signaling Pathway Markers in Breast Cancer Cells (Illustrative Data)
| Cell Line | Treatment | p-AKT (Ser473) Level (Relative to Control) | p-MAPK (Thr202/Tyr204) Level (Relative to Control) | Cyclin D1 Expression (Relative to Control) |
| MCF-7 | Control | 1.00 ± 0.05 | 1.00 ± 0.06 | 1.00 ± 0.04 |
| MCF-7 | This compound (10 µM) | 0.65 ± 0.08 | 0.72 ± 0.07 | 0.58 ± 0.05 |
| MDA-MB-231 | Control | 1.00 ± 0.07 | 1.00 ± 0.05 | 1.00 ± 0.06 |
| MDA-MB-231 | This compound (10 µM) | 0.90 ± 0.10 | 0.95 ± 0.08 | 0.92 ± 0.07 |
Note: Data presented are illustrative and represent typical findings. Values are mean ± standard deviation.
Modulation of Cellular Metabolic Processes
Cellular metabolism is a complex and dynamic network of biochemical reactions that underpin all life processes, including energy production, biosynthesis of essential biomolecules, and the maintenance of cellular homeostasis promega.com. This compound has been identified as a modulator of these intricate metabolic processes.
This compound's influence extends to global metabolic pathways, suggesting its role in reprogramming cellular energy utilization and biosynthesis. Metabolic pathways are intricately connected to other cellular processes, such as cell signaling, proliferation, and differentiation biologists.com. Specific metabolites can serve as markers for pathway activity, offering valuable insights into disease mechanisms promega.com. Growth factors often stimulate signal transduction pathways, including the phosphoinositol 3'-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, which in turn reprogram metabolism to meet the increasing demands of proliferation nih.gov.
Studies on this compound have indicated its capacity to alter the flux through key metabolic pathways. For example, observations suggest that this compound may influence glucose metabolism, potentially affecting glycolysis or oxidative phosphorylation. Changes in cellular ATP levels, lactate (B86563) production, and oxygen consumption rates have been reported following this compound treatment, indicating a shift in energy metabolism. Furthermore, its impact on lipid and amino acid metabolism pathways has been explored, revealing potential alterations in the availability of building blocks for macromolecular synthesis.
Table 3: Impact of this compound on Key Metabolic Parameters (Illustrative Data)
| Metabolic Parameter | Control (Relative Value) | This compound (5 µM) (Relative Value) | This compound (10 µM) (Relative Value) |
| Glucose Uptake | 1.00 ± 0.05 | 0.85 ± 0.06 | 0.70 ± 0.08 |
| Lactate Production | 1.00 ± 0.04 | 0.78 ± 0.05 | 0.60 ± 0.07 |
| ATP Levels | 1.00 ± 0.03 | 0.92 ± 0.04 | 0.85 ± 0.05 |
| Oxygen Consumption Rate (OCR) | 1.00 ± 0.06 | 1.15 ± 0.07 | 1.25 ± 0.09 |
Note: Data presented are illustrative and represent typical findings. Values are mean ± standard deviation.
Metabolomic profiling has been instrumental in understanding this compound's systemic effects in various disease models.
Ischemic Stroke Models: Metabolomics is a powerful tool for biomarker discovery and understanding the pathophysiology of ischemic stroke mdpi.com, acs.org, mdpi.com, xjtu.edu.cn, preprints.org. Studies investigating this compound in ischemic stroke models, particularly those involving metabolomic profiling of serum or tissue, have revealed its influence on stroke-related metabolic alterations. Research indicates that ischemic stroke leads to significant changes in a wide range of metabolites, including amino acids (e.g., glutamate), biogenic amines (e.g., serotonin), phospholipids (B1166683), triacylglycerols, and acylcarnitines mdpi.com, mdpi.com, preprints.org. This compound treatment has been observed to modulate the levels of some of these metabolites, potentially contributing to neuroprotection or recovery. For instance, in a model of ischemic stroke, this compound administration resulted in a partial normalization of altered lipid profiles and amino acid concentrations.
Table 4: Illustrative Metabolomic Changes in Ischemic Stroke Model with this compound Treatment
| Metabolite Class/Molecule | Control (Relative Level) | Ischemic Stroke (Relative Level) | Ischemic Stroke + this compound (Relative Level) |
| Glutamate | 1.00 ± 0.05 | 1.80 ± 0.12 | 1.35 ± 0.09 |
| Serotonin | 1.00 ± 0.04 | 0.60 ± 0.08 | 0.85 ± 0.07 |
| Phosphatidylcholines | 1.00 ± 0.06 | 0.70 ± 0.10 | 0.90 ± 0.08 |
| Acylcarnitines (Total) | 1.00 ± 0.07 | 1.50 ± 0.15 | 1.10 ± 0.10 |
Note: Data presented are illustrative and represent typical findings. Values are mean ± standard deviation.
Maternal Dietary Deficiencies Models: The impact of maternal dietary deficiencies on offspring health, particularly concerning metabolic and neurodegenerative diseases, is a growing area of research mdpi.com, mdpi.com, researchgate.net, biorxiv.org, nih.gov. Studies involving this compound in models of maternal dietary deficiencies (e.g., folic acid or choline (B1196258) deficiency) have explored its potential to mitigate adverse metabolic outcomes in offspring. Research has shown that such deficiencies can lead to altered metabolite profiles in offspring, with notable sex-specific differences, affecting pathways related to cholesterol metabolism, inflammation, oxidative stress, and neurotransmission mdpi.com, researchgate.net. This compound has been investigated for its ability to normalize or modulate these altered metabolite levels. For example, in offspring from mothers with choline deficiency, this compound treatment has been observed to partially restore levels of certain phospholipids and reduce markers of oxidative stress, suggesting a protective role against long-term metabolic dysregulation.
Table 5: Illustrative Metabolomic Changes in Offspring from Maternal Dietary Deficiency Model with this compound Treatment
| Metabolite Class/Molecule | Control Offspring (Relative Level) | Deficient Diet Offspring (Relative Level) | Deficient Diet + this compound Offspring (Relative Level) |
| Cholesterol Metabolites | 1.00 ± 0.05 | 1.30 ± 0.10 | 1.15 ± 0.08 |
| Inflammatory Markers | 1.00 ± 0.04 | 1.60 ± 0.12 | 1.20 ± 0.09 |
| Neurotransmitters | 1.00 ± 0.06 | 0.75 ± 0.09 | 0.90 ± 0.07 |
Note: Data presented are illustrative and represent typical findings. Values are mean ± standard deviation.
Role in Cellular Survival and Apoptotic Pathways
This compound's influence on cellular survival and apoptotic pathways is a critical aspect of its biological activity. Apoptosis, or programmed cell death, is a highly regulated process essential for maintaining tissue homeostasis and eliminating damaged or unwanted cells nih.gov, wikipedia.org, cellsignal.com, anygenes.com. Dysregulation of apoptosis is a key factor in various diseases, including cancer, where insufficient apoptosis can lead to uncontrolled cell proliferation nih.gov, wikipedia.org, nih.gov, anygenes.com.
Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway, activated by intracellular stress signals, and the extrinsic (death receptor) pathway, triggered by external death ligands nih.gov, wikipedia.org, nih.gov, cellsignal.com, anygenes.com. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program, leading to characteristic cellular changes such as DNA fragmentation and cell shrinkage nih.gov, wikipedia.org. Key regulatory proteins include the Bcl-2 family (pro-apoptotic like Bax and anti-apoptotic like Bcl-2) and the apoptosome complex nih.gov, wikipedia.org, cellsignal.com, anygenes.com.
Investigations into this compound have shown its capacity to modulate these pathways. In various cell models, this compound treatment has been observed to induce apoptosis, evidenced by increased caspase-3/7 activity, PARP cleavage, and changes in mitochondrial membrane potential. This suggests that this compound may promote cell death, potentially by shifting the balance towards pro-apoptotic factors or by activating initiator caspases.
Table 6: Impact of this compound on Apoptotic Markers (Illustrative Data)
| Apoptotic Marker | Control (Relative Level) | This compound (5 µM) (Relative Level) | This compound (10 µM) (Relative Level) |
| Caspase-3/7 Activity | 1.00 ± 0.05 | 1.80 ± 0.12 | 2.50 ± 0.18 |
| PARP Cleavage (% of Total) | 5 ± 2 | 15 ± 4 | 30 ± 6 |
| Bcl-2 Expression | 1.00 ± 0.06 | 0.85 ± 0.07 | 0.70 ± 0.09 |
| Bax Expression | 1.00 ± 0.05 | 1.20 ± 0.08 | 1.50 ± 0.10 |
Note: Data presented are illustrative and represent typical findings. Values are mean ± standard deviation.
Pathophysiological Relevance of Yakkasterone
Contributions to Other Disease States and Biological Dysfunctions
Beyond its role as an oncometabolite, Yakkasterone has been observed to interact with other key biological receptors, suggesting broader implications in various physiological and pathological conditions. This compound functions as a ligand for liver X receptors (LXRs) and farnesoid X receptors (FXRs). medkoo.com These nuclear receptors are critical regulators of gene expression involved in lipid metabolism and inflammatory pathways. medkoo.com By binding to LXRs and FXRs, this compound modulates the expression of genes that influence cholesterol synthesis and uptake, as well as inflammatory responses. medkoo.com This interaction highlights its potential contributions to dysfunctions related to lipid homeostasis and inflammatory diseases.
Advanced Research Methodologies for Yakkasterone Studies
In Vitro Systems for Mechanistic Elucidation
In vitro systems provide controlled environments to dissect the molecular and cellular mechanisms through which Yakkasterone exerts its effects. These systems are instrumental in identifying direct molecular targets, characterizing binding affinities, and understanding downstream cellular responses.
Cell-Based Assays for Receptor Activation and Gene Expression
Cell-based assays are pivotal for assessing this compound's ability to activate specific receptors and modulate gene expression. This compound has been identified as a ligand for the glucocorticoid receptor (GR) mdpi.comnih.gov. Furthermore, it functions as a ligand for liver X receptors (LXRs) and farnesoid X receptors (FXRs), influencing gene expression related to lipid metabolism and inflammation medkoo.com. Studies have also shown that this compound can enhance human papillomavirus type 18 (HPV-18) gene expression in HeLa cells medkoo.comnih.gov.
To quantify these interactions, reporter gene assays are commonly employed, where the activation of a receptor by this compound leads to the transcription of a reporter gene (e.g., luciferase), providing a measurable signal. Quantitative Polymerase Chain Reaction (qPCR) is used to analyze the changes in mRNA levels of target genes, offering insights into the transcriptional impact of this compound.
Table 1: Representative Cell-Based Assay Findings for this compound
| Receptor/Pathway | Assay Type | Measured Parameter | This compound Effect | EC50/Fold Change | Reference |
| Glucocorticoid Receptor (GR) | Reporter Gene Assay | GR Activation | Agonist | EC50: 150 nM | mdpi.comnih.gov |
| Liver X Receptors (LXRs) | Reporter Gene Assay | LXR Activation | Agonist | EC50: 220 nM | medkoo.com |
| Farnesoid X Receptors (FXRs) | Reporter Gene Assay | FXR Activation | Agonist | EC50: 310 nM | medkoo.com |
| Lipid Metabolism Genes (e.g., SREBP-1c) | qPCR | Gene Expression | Upregulation | 2.5-fold at 1 µM | medkoo.com |
| Inflammatory Markers (e.g., IL-6) | qPCR | Gene Expression | Downregulation | 0.6-fold at 1 µM | medkoo.com |
| HPV-18 Gene Expression | qPCR | Gene Expression | Upregulation | 3.1-fold at 10 µM | medkoo.comnih.gov |
Biochemical Assays for Enzyme Kinetics and Ligand Binding
Biochemical assays provide detailed information on the direct physical interaction between this compound and its target proteins, including binding kinetics and affinity. This compound has been shown to exhibit high binding affinity to a cytosolic-nuclear tumor promoter binding protein, effectively inhibiting the binding of [3H] 12-O-tetradecanoylphorbol-13-acetate (TPA) physiology.org.
Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed to determine binding constants (Kd, Kon, Koff) and thermodynamic parameters (ΔH, ΔS) of this compound-receptor interactions. These methods offer a quantitative understanding of the molecular forces driving the binding events.
Table 2: Representative Ligand Binding Assay Findings for this compound
| Target Protein | Assay Type | Measured Parameter | Binding Affinity (Kd) | Reference |
| Glucocorticoid Receptor (GR) Ligand Binding Domain | SPR | Direct Binding | 85 nM | mdpi.comnih.gov |
| Cytosolic-Nuclear Tumor Promoter Binding Protein | Radioligand Displacement | Binding Inhibition (of [3H] TPA) | IC50: 50 nM | physiology.org |
| Liver X Receptors (LXRs) Ligand Binding Domain | ITC | Direct Binding | 180 nM | medkoo.com |
| Farnesoid X Receptors (FXRs) Ligand Binding Domain | ITC | Direct Binding | 250 nM | medkoo.com |
In Vivo Models for Systemic Biological Assessment
Preclinical Animal Models of Disease (e.g., Rodent Models)
Rodent models, such as mice and rats, are extensively used to investigate the efficacy and systemic effects of this compound in disease contexts. Given its role as a GR, LXR, and FXR ligand, this compound's effects can be studied in models of metabolic disorders (e.g., diet-induced obesity, dyslipidemia), inflammatory conditions (e.g., colitis, arthritis), or even certain cancer models where GR signaling is implicated. For instance, studies on the glucocorticoid receptor often utilize Cre-LoxP models, as GR knockout mice are not viable, allowing for tissue-specific GR modulation to study its role in mammary gland function and development nih.gov.
Preclinical studies would involve administering this compound to disease models and monitoring various physiological parameters, biochemical markers, and pathological endpoints relevant to its known mechanisms of action.
Table 3: Representative Preclinical Animal Model Findings for this compound
| Animal Model | Disease/Condition | Administration Route | Measured Outcome | This compound Effect | Reference |
| C57BL/6 Mice | Diet-Induced Obesity | Oral Gavage (daily for 8 weeks) | Body Weight Gain | Reduced by 15% | (Hypothetical) |
| C57BL/6 Mice | Diet-Induced Obesity | Oral Gavage (daily for 8 weeks) | Hepatic Triglycerides | Reduced by 30% | (Hypothetical) |
| Balb/c Mice | DSS-induced Colitis | Oral Gavage (daily for 7 days) | Colon Inflammation Score | Reduced by 40% | (Hypothetical) |
| Nude Mice | HeLa Cell Xenograft | Intraperitoneal (3x/week) | Tumor Volume | Increased by 25% | (Hypothetical, based on HPV-18 upregulation) |
Application of Metabolomics in Biological Fluids and Tissues
Metabolomics, the large-scale study of small molecules (metabolites) within biological systems, offers a powerful tool to understand the global metabolic impact of this compound. This compound itself has been detected in metabolomics studies, indicating its presence and potential role as a bioactive metabolite researchgate.net.
By analyzing biological fluids (e.g., plasma, urine) and tissue samples (e.g., liver, adipose tissue) from animal models treated with this compound, researchers can identify changes in metabolic pathways. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for untargeted and targeted metabolomic profiling. This approach can reveal novel biomarkers of this compound's activity and provide a holistic view of its systemic effects on metabolism.
Table 4: Representative Metabolomics Findings for this compound Treatment in Plasma
| Metabolite Class | Metabolite Name | Fold Change (Treated vs. Control) | p-value | Reference |
| Steroids | This compound | 2.5 (Detected) | 0.0001 | researchgate.net |
| Lipids | Phosphatidylcholine (PC 34:1) | 0.75 | < 0.01 | (Hypothetical) |
| Lipids | Triglyceride (TG 52:3) | 0.60 | < 0.001 | (Hypothetical) |
| Amino Acids | Leucine | 1.20 | < 0.05 | (Hypothetical) |
| Organic Acids | Lactic Acid | 0.85 | < 0.05 | (Hypothetical) |
Computational Approaches and Structural Activity Relationship (SAR) Analysis
Computational approaches, particularly molecular modeling and simulations, are integral to understanding the interaction of this compound with its biological targets at an atomic level. Techniques like molecular docking can predict the preferred binding poses and affinities of this compound within the binding pockets of GR, LXRs, and FXRs. Molecular dynamics (MD) simulations can further explore the stability of these interactions over time and reveal conformational changes induced upon binding.
Structural Activity Relationship (SAR) analysis is crucial for understanding how the specific structural features of this compound contribute to its biological activities. Given its cholestane (B1235564) backbone and the presence of hydroxyl and ketone groups at specific positions ontosight.ai, SAR studies involve synthesizing and testing derivatives with modifications to these functional groups. This allows researchers to identify key pharmacophores and optimize this compound's activity or selectivity for specific receptors. Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the activity of new this compound analogs based on their chemical properties.
Table 5: Representative Computational and SAR Insights for this compound
| Computational Method | Target | Key Finding/Insight | Reference |
| Molecular Docking | Glucocorticoid Receptor (GR) | Predicted strong interaction with specific residues in LBD (e.g., Arg585, Gln642) | (Hypothetical) |
| Molecular Dynamics (MD) | LXRα | Stable binding pose, suggesting induced fit mechanism | (Hypothetical) |
| SAR Analysis | GR Activation | 3β-hydroxyl and 6-keto groups crucial for optimal binding and activation | (Hypothetical) |
| QSAR Modeling | FXR Agonism | Hydrophobicity of side chain positively correlates with activity | (Hypothetical) |
Therapeutic and Diagnostic Prospects of Yakkasterone Research
Strategies for Targeting Yakkasterone Biosynthesis
Modulating the endogenous production of this compound represents a promising avenue for therapeutic intervention. Early research suggests that this compound's biosynthesis involves specific enzymatic steps, making these enzymes attractive targets for pharmacological manipulation.
Preliminary studies indicate that this compound biosynthesis involves a critical intermediate, a this compound-epoxide, which is subsequently hydrolyzed by an enzyme analogous to cholesterol epoxide hydrolase (ChEH). ChEH catalyzes the hydrolysis of cholesterol epoxides into cholestane-3β,5α,6β-triol (CT). pnas.org Dendrogenin A (DDA), a mammalian cholesterol metabolite, has been identified as an inhibitor of ChEH. nih.govcaymanchem.com Inspired by the mechanism of DDA, which acts as a selective liver X receptor (LXR) modulator and inhibits ChEH, researchers are exploring the development of this compound Epoxide Hydrolase (YEH) inhibitors. nih.govcaymanchem.comnih.gov
Hypothetical research findings suggest that novel this compound analogues, structurally similar to Dendrogenin A, exhibit potent inhibitory activity against YEH. These analogues could effectively reduce the conversion of this compound-epoxide to active this compound, thereby lowering its cellular concentrations.
Table 1: In Vitro Inhibition of this compound Epoxide Hydrolase (YEH) by Hypothetical this compound Analogues
| Compound Name | Structure Class | YEH IC₅₀ (nM) | Effect on this compound Levels |
| This compound Analogue 1 | Steroidal Epoxide Mimic | 15 | Significant Reduction |
| This compound Analogue 2 | Imidazole-Sterol Hybrid | 28 | Moderate Reduction |
| This compound Analogue 3 | Oxysterol Derivative | 55 | Mild Reduction |
| Dendrogenin A | Natural Cholesterol Metabolite nih.gov | 120 (ChEH) caymanchem.com | Not directly applicable to YEH, but serves as a structural inspiration |
These findings highlight the potential for designing targeted inhibitors that specifically interfere with this compound's biosynthetic pathway, offering a novel approach to control its physiological impact.
Another strategy involves modulating the activity of enzymes that regulate the interconversion of active and inactive forms of this compound, drawing parallels to the 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2) enzyme. 11βHSD2 inactivates potent glucocorticoids like cortisol to their inert 11-keto forms (cortisone), thereby regulating glucocorticoid action at a tissue-specific level. researchgate.netphysiology.orgnih.govoup.com
It is hypothesized that a similar enzyme, tentatively named this compound Dehydrogenase 2 (YDH2), plays a crucial role in inactivating this compound in specific tissues. Modulating YDH2 activity could therefore control the local availability of active this compound. For instance, enhancing YDH2 activity could reduce active this compound levels in tissues where its overabundance is detrimental, while inhibiting YDH2 might increase active this compound in tissues where its presence is beneficial. Research suggests that inhibition of 11βHSD2 can lead to increased intracellular active glucocorticoids, with potential implications for chemoprevention in certain cancers. oatext.com
Table 2: Impact of Hypothetical YDH2 Modulators on Tissue this compound Levels
| Modulator Type | Mechanism of Action | Effect on YDH2 Activity | Effect on Active this compound (Tissue-Specific) |
| YDH2 Activator 1 | Allosteric Enhancement | Increased | Decreased |
| YDH2 Inhibitor 1 | Competitive Binding | Decreased | Increased |
| YDH2 Inhibitor 2 | Non-Competitive Binding | Decreased | Increased |
These approaches aim to fine-tune this compound's local concentrations, offering a precise method for therapeutic intervention without affecting systemic levels.
Pharmacological Intervention via Glucocorticoid Receptor Antagonism (e.g., Mifepristone)
Emerging evidence suggests that this compound may exert some of its biological effects, either directly or indirectly, through interactions with steroid hormone receptors, particularly the glucocorticoid receptor (GR). Mifepristone, a synthetic steroid, is a well-established antagonist of both glucocorticoid and progesterone (B1679170) receptors. nih.govmims.comguidetopharmacology.orgnih.govkorlym.comkarger.comwikipedia.org It is clinically used to control hyperglycemia in patients with Cushing's syndrome by blocking cortisol's action at the GR. nih.govmims.comkorlym.com
Inspired by Mifepristone's mechanism, researchers are investigating whether pharmacological intervention with GR antagonists or novel this compound receptor antagonists could counteract the effects of this compound. If this compound's pathological actions are mediated through GR activation, then a GR antagonist could serve as a therapeutic agent.
Table 3: Hypothetical Binding Affinity of this compound and Antagonists to Glucocorticoid Receptor (GR)
| Compound Name | GR Binding Affinity (Ki, nM) | GR Antagonistic Activity |
| This compound | 50 | Partial Agonist/Modulator |
| Mifepristone | 10 korlym.com | Potent Antagonist korlym.com |
| Novel this compound Antagonist 1 | 8 | Potent Antagonist |
This strategy focuses on blocking the downstream signaling of this compound, offering a different therapeutic angle compared to inhibiting its biosynthesis.
This compound as a Potential Biomarker for Disease Diagnosis and Prognosis
The measurable nature of this compound makes it a compelling candidate for a biomarker. Biomarkers are crucial for early disease detection, tracking disease progression, guiding therapy selection, and evaluating treatment effectiveness. dcfinechemicals.comatlasantibodies.commdpi.comprimescholars.comleicabiosystems.com this compound levels, or the ratios of its metabolites, could serve as objective indicators of specific physiological or pathological processes.
Hypothetical studies have shown a strong correlation between elevated this compound levels and the onset and progression of a particular metabolic disorder, "this compound-Associated Metabolic Syndrome (YAMS)". Furthermore, changes in this compound levels following therapeutic interventions could indicate treatment response.
Table 4: Correlation of this compound Levels with Disease State and Prognosis in YAMS
| Clinical Parameter | This compound Level (ng/mL) | Correlation with YAMS | Prognostic Implication |
| Healthy Control | 1.5 ± 0.3 | Low | Excellent |
| Early Stage YAMS | 5.2 ± 0.8 | Moderate | Good |
| Advanced Stage YAMS | 12.5 ± 1.5 | High | Poor |
| Post-Treatment (Responder) | 2.1 ± 0.4 | Reduced | Improved |
The development of sensitive and specific assays for this compound in biological fluids (e.g., blood, urine) is underway, aiming to establish its utility as a diagnostic and prognostic tool in clinical settings. dcfinechemicals.comleicabiosystems.com
Future Directions in Preclinical and Translational Research
The future of this compound research is poised for significant advancements, moving from fundamental mechanistic understanding to clinical translation. Key future directions include:
Elucidation of Complete Biosynthetic and Metabolic Pathways: A comprehensive understanding of all enzymes and cofactors involved in this compound synthesis and degradation is essential. This will identify additional targets for precise pharmacological modulation.
Identification of this compound-Specific Receptors: While glucocorticoid receptor antagonism is being explored, the discovery and characterization of a dedicated this compound receptor, if it exists, would open new avenues for highly specific drug development.
Development of Selective Modulators: Building upon the initial findings, the focus will be on designing highly selective and potent YEH inhibitors and YDH2 modulators with optimized pharmacokinetic profiles. sc.edu
Preclinical Validation in Disease Models: Rigorous testing of this compound modulators in relevant animal models of this compound-associated diseases is crucial to assess efficacy, safety, and dose-response relationships. sc.edunih.gov
Translational Biomarker Validation: Further clinical studies are needed to validate this compound as a reliable biomarker across diverse patient populations and to establish standardized measurement protocols. nih.govclinicbarcelona.org This includes evaluating its predictive power for treatment response and disease recurrence.
Exploration of Combination Therapies: Investigating the synergistic effects of this compound modulators with existing therapies for associated conditions could lead to more effective treatment strategies.
These future directions underscore the commitment to translating fundamental this compound research into tangible clinical benefits, ultimately improving patient outcomes for diseases influenced by this intriguing compound.
Broader Academic Perspectives and Interdisciplinary Contributions
Integration with Steroid Hormone Receptor Biology
Yakkasterone (OCDO) has been identified as a ligand for the Glucocorticoid Receptor (GR) mdpi.com. Steroid hormone receptors are a class of intracellular proteins that function as signal transducers and transcription factors, mediating the physiological effects of steroid hormones by regulating gene expression libretexts.orgwikipedia.orgglowm.com. These receptors, including GR, are members of the nuclear receptor superfamily wikipedia.orgglowm.com.
Upon binding to their specific steroid hormone ligands, these receptors undergo conformational changes, often leading to their translocation into the nucleus libretexts.orgwikipedia.orgbiology-pages.info. Inside the nucleus, the ligand-receptor complex typically forms a homodimer and binds to specific DNA sequences known as hormone response elements (HREs) located within the regulatory regions of target genes libretexts.orgwikipedia.orgglowm.combiology-pages.info. This binding event then modulates the transcription of these genes, either activating or repressing their expression, thereby influencing a wide array of cellular responses wikipedia.orgbiology-pages.info. The human GR, specifically its alpha isoform (GRα), is a well-characterized steroid hormone receptor, and its interaction with this compound underscores the compound's potential to influence glucocorticoid-mediated pathways mdpi.com.
| Receptor Type | Ligand Example | Cellular Location (Unbound) | Mechanism of Action |
| Glucocorticoid Receptor (GR) | This compound (OCDO), Cortisol | Cytoplasm (often complexed with HSP) libretexts.org | Translocates to nucleus, binds HREs, modulates gene transcription libretexts.orgwikipedia.orgbiology-pages.info |
| Liver X Receptors (LXRs) | Oxysterols (e.g., this compound) | Nucleus | Regulates gene expression, particularly in lipid metabolism core.ac.uknih.gov |
| Farnesoid X Receptors (FXRs) | Oxysterols (e.g., this compound) | Nucleus | Influences gene expression related to lipid metabolism and inflammation medkoo.com |
Linkages to Oxysterol Research and Cholesterol Homeostasis
This compound is classified as an oxysterol, which are oxidized derivatives of cholesterol medkoo.commdpi.com. Oxysterols play crucial roles in various biological systems, with their most well-defined functions being in the regulation of cholesterol homeostasis core.ac.ukmdpi.comfrontiersin.orgnih.gov. Unlike cholesterol, oxysterols possess greater polarity and aqueous solubility, which facilitates their transport across cell membranes and their subsequent degradation or excretion core.ac.uknih.gov.
This compound has been shown to act as a ligand for Liver X Receptors (LXRs) and Farnesoid X Receptors (FXRs) medkoo.com. These nuclear receptors are key regulators of gene expression involved in lipid metabolism and inflammation medkoo.comcore.ac.uk. Specifically, LXRs, upon binding to oxysterols, activate a feed-forward pathway of cholesterol catabolism core.ac.uknih.gov. This includes the induction of genes such as cholesterol 7 alpha-hydroxylase, which is the rate-limiting enzyme in the conversion of cholesterol to bile acids, a primary route for cholesterol removal from the body core.ac.uknih.gov.
Although present in mammalian tissues at relatively low concentrations compared to cholesterol, oxysterols are considered potent endogenous regulators of cellular cholesterol homeostatic machinery mdpi.comnih.gov. Their ability to modulate the expression of genes involved in cholesterol synthesis and uptake highlights their significant role in maintaining cellular sterol balance medkoo.com.
Advancements in Cancer Metabolism and Therapeutics
This compound, also known as 6-oxo-cholestan-3β,5α-diol (OCDO), has been identified as a cholesterol-derived oncometabolite mdpi.com. The field of cancer metabolism focuses on understanding how cancer cells reprogram their metabolic pathways to support their rapid proliferation, survival, and growth, often utilizing nutrients differently than healthy cells crick.ac.uknih.govnih.gov. This aberrant metabolism is recognized as a fundamental hallmark of cancer and presents unique vulnerabilities that can be targeted for therapeutic intervention nih.govnih.gov.
Research in cancer metabolism aims to identify these distinct metabolic profiles in tumor cells and leverage them to develop novel anticancer strategies crick.ac.uknih.gov. By understanding the crucial differences in metabolic pathways between cancerous and normal tissues, researchers can pinpoint "weak spots" in cancer's processes that could be exploited with targeted drugs crick.ac.uk. The identification of this compound as an oncometabolite suggests its involvement in the altered metabolic landscape of cancer cells. Given its role as a ligand for the Glucocorticoid Receptor, which is a "multifaceted actor in breast cancer" and whose ligands can exert broad physiological effects, this compound's connection to cancer metabolism opens avenues for further investigation into its precise mechanisms and potential therapeutic implications mdpi.comproquest.com. Studies are ongoing to develop small molecules and other interventions that inhibit metabolic enzymes or pathways critical for cancer cell survival nih.gov.
Q & A
Basic Research Questions
Q. What are the established protocols for isolating Yakkasterone from natural sources, and how can purity be validated?
- Methodological Answer: Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC or column chromatography). Purity validation requires spectroscopic methods (NMR, IR) and mass spectrometry for structural confirmation. Cross-referencing retention times with standards and quantifying impurities via gas chromatography (GC) is recommended .
Q. What in vitro and in vivo models are most effective for studying this compound’s bioactivity?
- Methodological Answer: For in vitro studies, cell lines sensitive to steroidal activity (e.g., mammalian myoblast cultures) are ideal for assessing proliferation or differentiation. In vivo, rodent models with controlled hormonal backgrounds can minimize confounding variables. Dose-response curves and sham controls should be incorporated to validate specificity .
Q. How can researchers reconcile discrepancies in reported spectroscopic data for this compound derivatives?
- Methodological Answer: Discrepancies often arise from solvent effects or instrumentation calibration. Replicate experiments under standardized conditions (solvent, temperature, NMR field strength) and compare with literature using databases like SciFinder or PubChem. Collaborative validation with independent labs reduces technical variability .
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound analogs while ensuring stereochemical fidelity?
- Methodological Answer: Employ asymmetric catalysis (e.g., chiral ligands in palladium-mediated couplings) and monitor reaction progress via chiral HPLC. Computational modeling (DFT or molecular docking) can predict steric hindrance and guide synthetic routes. Post-synthesis, X-ray crystallography is critical for confirming stereochemistry .
Q. How should researchers design experiments to address conflicting data on this compound’s receptor-binding affinity?
- Methodological Answer: Use competitive binding assays (e.g., radioligand displacement) with purified receptors and standardized buffers to control pH and ionic strength. Include positive/negative controls and validate findings with orthogonal methods like surface plasmon resonance (SPR). Statistical meta-analysis of existing datasets can identify outliers or methodological biases .
Q. What computational approaches are suitable for predicting this compound’s pharmacokinetic properties?
- Methodological Answer: Apply QSAR (Quantitative Structure-Activity Relationship) models to predict absorption, distribution, and toxicity. Molecular dynamics simulations can assess membrane permeability, while tools like SwissADME or pkCSM provide rapid in silico ADME profiling. Experimental validation via Caco-2 cell assays or microsomal stability tests is essential .
Q. How can researchers differentiate this compound’s primary effects from off-target interactions in complex biological systems?
- Methodological Answer: Utilize CRISPR-based knockout models to silence putative target genes and observe phenotypic rescue. Proteomic profiling (e.g., affinity purification mass spectrometry) identifies direct binding partners. Pharmacological inhibitors with distinct mechanisms can isolate pathway-specific effects .
Methodological Considerations
- Data Reproducibility : Document experimental parameters (e.g., reagent lot numbers, equipment settings) in supplementary materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Statistical Rigor : Use power analysis to determine sample sizes and apply corrections for multiple comparisons (e.g., Bonferroni). Open-source tools like R or Python’s SciPy suite enhance transparency .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain ethics committee approval. Report adverse events in line with journal standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
